Ethyl picolinimidate

Description

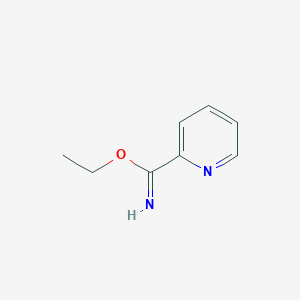

Structure

3D Structure

Properties

IUPAC Name |

ethyl pyridine-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-11-8(9)7-5-3-4-6-10-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFQUZRLOKSTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483044 | |

| Record name | Ethyl picolinimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41050-95-7 | |

| Record name | Ethyl picolinimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyridine-2-carboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl Picolinimidate

Optimized Synthetic Routes from Picolinamide (B142947) and Related Precursors

The conversion of readily available starting materials like picolinamide and 2-cyanopyridine (B140075) into ethyl picolinimidate is a primary focus of synthetic chemists. Optimization of these routes aims to achieve high regioselectivity, yield, and purity.

Triethyloxonium (B8711484) Tetrafluoroborate (B81430) Mediated Synthesis

A prevalent and effective method for preparing this compound is the O-alkylation of picolinamide using a powerful ethylating agent, triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻), commonly known as Meerwein's reagent. canada.cawikipedia.org This reaction offers a direct pathway to the imidate with high regioselectivity, favoring O-alkylation over the alternative N-alkylation. nih.gov

The reaction proceeds by the activation of the amide oxygen by the electrophilic triethyloxonium cation, followed by the transfer of an ethyl group. This method is particularly advantageous as it avoids the harsh acidic conditions of other methods and typically proceeds with high efficiency. organic-chemistry.org For example, the ethylation of picolinamide with Et₃O⁺BF₄⁻ has been utilized to furnish the highly reactive this compound intermediate, which is subsequently used in applications like peptide derivatization for mass spectrometry analysis. canada.cauni.lu Research has shown that the addition of a catalytic amount of trifluoroacetic acid (TFA) can further enhance the regioselectivity and reliability of imidate synthesis from various amides using Meerwein's reagent. researchgate.netnih.gov

Table 1: Key Features of Triethyloxonium Tetrafluoroborate Mediated Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Picolinamide | canada.ca |

| Reagent | Triethyloxonium tetrafluoroborate (Meerwein's Reagent) | wikipedia.org |

| Key Advantage | High regioselectivity for O-alkylation over N-alkylation. | nih.gov |

| Reaction Conditions | Generally mild, conducted in polar organic solvents like dichloromethane. | google.com |

| Application of Product | Used as a reactive intermediate for chemical modification of peptides and proteins. | canada.cauni.lu |

Alternative Imidate Formation Pathways

While the Meerwein reagent approach is effective, alternative pathways provide flexibility in terms of starting materials and reaction conditions. A significant alternative is the Pinner reaction and its variations, which typically start from nitriles.

The classical Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride, to form an imidate salt. For this compound, this would involve the reaction of 2-cyanopyridine with anhydrous ethanol (B145695) and HCl. While not explicitly detailed for the ethyl derivative in the reviewed literature, the synthesis of mthis compound from 2-cyanopyridine and methanol (B129727) is a well-documented analogous transformation. smolecule.comchemicalbook.com This pathway is valuable as 2-cyanopyridine is a common and often inexpensive starting material.

Another documented approach involves the direct synthesis of diethyl carbonate (DEC) from CO₂, ethanol, and 2-cyanopyridine as a catalyst and dehydrating agent. cetjournal.it In this complex reaction system, this compound is formed in situ as a key intermediate. The 2-cyanopyridine is first hydrated to picolinamide, which then reacts with ethanol to form this compound. This intermediate then participates in the catalytic cycle to produce diethyl carbonate. This integrated system highlights an innovative, though indirect, route to forming the imidate. cetjournal.it

Table 2: Comparison of Synthetic Pathways to this compound

| Method | Precursor | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Meerwein Alkylation | Picolinamide | Et₃O⁺BF₄⁻ | Anhydrous polar organic solvent | canada.ca |

| Pinner Reaction (by analogy) | 2-Cyanopyridine | Ethanol, HCl (anhydrous) | Anhydrous, acidic | smolecule.comchemicalbook.com |

| In situ formation in DEC synthesis | 2-Cyanopyridine / Picolinamide | Ethanol, CO₂ | Elevated temperature and pressure | cetjournal.it |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. This involves using safer solvents, reducing waste, and improving energy efficiency. While specific studies on the "green" synthesis of this compound are not abundant, principles from related transformations can be applied.

A simulation study on diethyl carbonate production from ethanol and CO₂ using 2-cyanopyridine as a catalyst provides a relevant example. cetjournal.it This process, which forms this compound as an intermediate, utilizes CO₂, a renewable feedstock, and operates in a simulated continuous flow reactor, which can offer better energy efficiency and control than batch processes. cetjournal.it

Furthermore, the broader field of green organic synthesis offers strategies that could be adapted for this compound production. These include:

Use of Bio-based Solvents: Replacing conventional volatile organic solvents with greener alternatives like ethyl lactate (B86563) could reduce environmental impact. researchgate.netorientjchem.org

Alternative Energy Sources: Microwave irradiation has been shown to significantly reduce reaction times and energy consumption in the synthesis of other esters, a principle that could be applied to imidate formation. nih.govmdpi.com

Catalytic Approaches: Developing catalytic versions of the Pinner reaction that avoid stoichiometric use of strong acids would align with green chemistry goals by minimizing corrosive waste streams.

Scalability Considerations for Research and Industrial Applications

Transitioning a synthetic route from a laboratory scale to a larger research or industrial scale presents several challenges. The choice of synthesis method for this compound must be evaluated for its safety, cost-effectiveness, and robustness on a larger scale.

The Triethyloxonium tetrafluoroborate mediated synthesis is highly effective on a lab scale but faces scalability hurdles. Meerwein's reagent is highly reactive, moisture-sensitive, and has a limited shelf-life, requiring storage at low temperatures. wikipedia.org These factors, along with its cost, may limit its application for large-scale industrial production, though it remains excellent for preparing research quantities.

The Pinner reaction , starting from 2-cyanopyridine and ethanol, is a more classically industrial route. The starting materials are generally accessible and less expensive. However, the requirement for anhydrous gaseous hydrogen chloride can pose significant engineering and safety challenges on a large scale due to its corrosivity (B1173158) and toxicity. Developing a scalable process would require specialized equipment to handle the acid safely.

The process modeled for diethyl carbonate synthesis , where this compound is an intermediate, was simulated in a multi-tubular isothermal plug flow reactor (PFR). cetjournal.it This type of continuous processing is inherently more scalable and controllable than traditional batch reactions, making it an attractive model for potential industrial production should the demand for this compound increase significantly. cetjournal.it A robust method for synthesizing degradable copolymers using scalable miniemulsion polymerization has also been described, demonstrating that complex chemical processes can be designed for large-scale production. nih.gov

Ultimately, the choice of a scalable route depends on the required quantity of this compound, balancing reagent costs, process safety, capital investment for equipment, and throughput requirements.

Reaction Mechanisms and Pathways Involving Ethyl Picolinimidate

Nucleophilic Attack and Amidine Formation Mechanisms

The core reactivity of ethyl picolinimidate stems from the electrophilic nature of its imidate carbon, which is susceptible to attack by nucleophiles. The most prominent of these reactions is with amine nucleophiles, leading to the formation of substituted amidines. Imidoesters, the class of compounds to which this compound belongs, are well-established reagents for preparing amidines under mild conditions. organic-chemistry.orgorganic-chemistry.org

This compound reacts readily with primary and secondary amines to form N-substituted picolinamidines. The reaction mechanism involves the nucleophilic addition of the amine's lone pair of electrons to the imidate's electrophilic carbon atom. chemguide.co.uklibretexts.org This is followed by the elimination of an ethanol (B145695) molecule, a good leaving group, to yield the stable amidine product. organic-chemistry.org

The general trend is that the nucleophilicity of amines increases with basicity, with secondary amines often being more nucleophilic than primary amines. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. In the presence of excess amine, the reaction can be driven to completion. chemguide.co.ukscience-revision.co.uk The process is efficient and represents a key method for synthesizing the picolinamidine scaffold. organic-chemistry.org The use of imidoesters like this compound is advantageous as the reactions often proceed under mild conditions without the need for harsh reagents. organic-chemistry.org

For example, the reaction of this compound with a primary amine (R-NH₂) would proceed as follows:

Nucleophilic Attack: The primary amine attacks the imidate carbon.

Proton Transfer: A proton is transferred from the attacking nitrogen to the ethoxy oxygen, making it a better leaving group.

Elimination: The ethoxy group is eliminated as ethanol, forming a protonated amidine.

Deprotonation: A base, often another molecule of the amine reactant, deprotonates the nitrogen to yield the final, neutral amidine product.

The reactivity of imidoesters with primary amines makes them useful as cross-linking agents for modifying proteins and other biomacromolecules. ambeed.comthermofisher.com this compound and similar reagents can specifically target the primary amino groups found in the side chains of lysine (B10760008) residues and the N-terminus of polypeptide chains. smolecule.com

The reaction forms an amidine bond, which is stable under physiological conditions. thermofisher.com This specificity allows for the controlled cross-linking of proteins to study their structure, function, and interactions. The reaction is pH-dependent, with optimal reactivity occurring at alkaline pH (typically between 8 and 10), where the amine groups are deprotonated and thus more nucleophilic. thermofisher.com At a pH below 10, an intermediate N-alkyl imidate may form, which can then crosslink to another nearby amine. thermofisher.com The related mthis compound has been shown to modify the amino groups of enzymes, leading to significant changes in their catalytic activity. smolecule.comcapes.gov.br This highlights the utility of picolinimidates as tools for investigating protein function and interactions within cellular systems. smolecule.com

Reactivity with Primary and Secondary Amines

Role in Condensation and Cyclization Reactions

This compound serves as a valuable precursor in condensation and cyclization reactions to synthesize various heterocyclic compounds. escholarship.orgmolaid.com Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or ethanol. unizin.orgebsco.com

This compound can undergo cyclization with appropriate bifunctional reagents. For instance, its reaction with ethyl carbazate (B1233558) can lead to the formation of substituted triazole ring systems. escholarship.org The amidines produced from the reaction of this compound with amines (as described in 3.1.1) are themselves important intermediates for further cyclization reactions, leading to the synthesis of diverse heterocyclic compounds containing the -N=C-N= moiety. semanticscholar.org These reactions are crucial in synthetic chemistry for building complex molecular architectures from simpler starting materials. Electrophilic cyclization is a powerful strategy for constructing cyclic compounds, and reagents like this compound can act as key building blocks in these transformations. sioc-journal.cn

Catalytic Activation Mechanisms and Ligand Properties

This compound can function as a bidentate ligand in organometallic chemistry, coordinating to metal centers through its pyridine (B92270) and imine nitrogen atoms. acs.orgacs.orgresearchgate.net Its properties as a ligand have been investigated in catalytic systems, such as the hydrogenation of carbon dioxide.

In a study involving Cp*Ir (pentamethylcyclopentadienyl iridium) complexes for CO₂ hydrogenation to formate (B1220265), this compound (designated as ligand L8) was tested alongside other picolinamide-related ligands. acs.orgacs.org The catalytic system operates in basic water, where many related ligands deprotonate to form an anionic coordinating atom, which enhances catalytic activity through strong electron donation. acs.orgacs.org

However, the catalyst formed in situ with this compound (L8) demonstrated low catalytic activity compared to its picolinamide (B142947) counterparts. acs.orgacs.org Researchers attribute this to the fact that the imidate ligand is not able to deprotonate and form an anionic species under the basic reaction conditions. acs.orgacs.org This inability to generate a strong electron-donating anionic moiety results in significantly lower catalytic efficiency. acs.org

| Ligand | Ligand Structure | Turnover Frequency (TOF, h⁻¹) | Reference |

|---|---|---|---|

| L4 (Picolinamide) | Amide | 1230 | acs.org |

| L7 (4-hydroxy-N-methyl-picolinamide) | Hydroxy-Amide | 2640 | acs.orgacs.org |

| L8 (this compound) | Imidate | 86 | acs.orgacs.org |

This data clearly illustrates that the ligand's ability to be deprotonated is crucial for high catalytic activity in this specific system. The ethyl group on the imidate prevents the formation of the desired anionic coordinating atom, thus limiting the performance of the this compound-based catalyst. acs.orgacs.org

Investigating Isomerization and Tautomerization Processes

Isomerization and tautomerization are fundamental processes in organic chemistry that involve the interconversion of isomers. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org A classic example is the keto-enol tautomerism observed in carbonyl compounds like ethyl acetoacetate. thermofisher.comlibretexts.org

For this compound, two primary types of isomerization could be considered:

Geometric Isomerization: Rotation around the C=N double bond is restricted, which could theoretically lead to the existence of (E) and (Z) geometric isomers. However, the energy barrier for interconversion is typically high.

Tautomerization: this compound can potentially exhibit a form of tautomerism analogous to keto-enol tautomerism, known as imine-enamine tautomerism. This would involve the migration of a proton from the imine nitrogen to the pyridine ring or the ethyl group, although the latter is less likely. The more relevant equilibrium is with its corresponding amino-enol ether form, though the imidate is generally the more stable tautomer.

While direct, detailed research on the specific tautomeric equilibrium of this compound is not extensively documented in the provided sources, the principles of tautomerism are well-established. masterorganicchemistry.comleah4sci.com The stability of tautomers is influenced by factors such as conjugation, hydrogen bonding, and solvent effects. masterorganicchemistry.com For instance, in ethyl acetoacetate, the keto form is generally favored, but the enol form is stabilized by intramolecular hydrogen bonding and conjugation. libretexts.orgthermofisher.com It is plausible that similar factors govern the potential tautomeric equilibria of this compound, with the imidate form being the predominant species under normal conditions.

Applications in Advanced Organic Synthesis and Derivatization

Peptide and Protein Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a strategy used to alter the chemical and physical properties of an analyte to improve its transport, ionization, and detection in mass spectrometry. spectroscopyonline.com Ethyl picolinimidate is employed to introduce a picolinimidine group, a process known as picolinamidination, onto peptides and proteins, significantly improving their analytical characteristics. nih.govcanada.ca

The derivatization of peptides with this compound has been shown to cause a substantial increase in signal intensity in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov Research demonstrates that picolinamidination can enhance the MALDI signal of a peptide by a factor of 20 to 35, depending on the number of amino groups that are modified. nih.govresearchgate.net This signal enhancement is significantly higher than that achieved with other common derivatization methods like acetamidination or guanidination. nih.gov The improved detection sensitivity facilitates more effective protein identification through mass mapping of the derivatized peptides. nih.gov

Table 1: Signal Enhancement in Mass Spectrometry via Picolinamidination

| Analyte Type | Derivatization Target | Enhancement Factor | Mass Spectrometry Method |

|---|---|---|---|

| General Peptides | Amino Groups | 20-35 fold | MALDI |

| Phosphopeptides | Amino Groups | Up to 100-fold (two orders of magnitude) | MALDI-TOF/TOF |

Specificity for N-terminal and Lysine (B10760008) ε-Amino Groups

The picolinamidination reaction specifically targets the primary amino groups present in peptides and proteins. These include the α-amino group at the N-terminus of the polypeptide chain and the ε-amino group of lysine side chains. nih.govuni.lufrontiersin.org The N-terminal α-amino group is a unique functionality in a protein, and its reactivity is influenced by the adjacent amide bond, which lowers its pKa value to a range of 6.0–8.0. unimi.it This is distinct from the pKa of the lysine ε-amino group, which is approximately 10.5. unimi.it This difference in basicity allows for selective targeting of these nucleophilic amine groups under controlled reaction conditions. unimi.itnih.gov The reaction is highly efficient, with derivatization of peptides containing one, two, or three amino groups proceeding to near completion. canada.ca

The significant signal enhancement observed after picolinamidination is attributed to an improvement in the ionization efficiency of the derivatized peptides. vliz.be Introducing a basic picolinimidine group increases the proton affinity of the peptide, making it more readily ionized in the positive-ion mode of mass spectrometry. This is a common strategy for enhancing sensitivity, where the introduction of a group that can readily accept a proton or carry a permanent positive charge leads to a stronger signal. researchgate.net

Beyond improving ionization, picolinamidination has a profound and beneficial impact on the fragmentation patterns observed in tandem mass spectrometry (MS/MS). uni.lu The presence of the picolinamidination tag at the N-terminus of a peptide directs the fragmentation process, leading to the generation of a strong and continuous series of b-ions. researchgate.netuni.lu This predictable fragmentation pattern is extremely valuable for de novo sequencing and simplifies the process of determining the amino acid sequence of the peptide. researchgate.net

The analysis of phosphopeptides—peptides containing post-translationally added phosphate (B84403) groups—is notoriously challenging in mass spectrometry due to their low natural abundance, poor ionization efficiency, and the negative charge of the phosphate group. uni.luthermofisher.comnih.gov Picolinamidination provides a powerful solution to this problem.

Derivatization with this compound has been shown to enhance the MALDI signal of phosphopeptides by as much as two orders of magnitude (a 100-fold increase). canada.cauni.lu This dramatic improvement enables the detection of phosphopeptides that would otherwise be undetectable in their native state. uni.lu The enhanced sensitivity, combined with the predictable b-ion fragmentation series, greatly facilitates the sequencing of phosphopeptides and the precise identification of phosphorylation sites. researchgate.netuni.lu This has been demonstrated in the successful identification of phosphorylation sites from tryptic or chymotryptic phosphopeptides that were not detected in positive-ion mode without derivatization. uni.lu

Impact on Ionization Efficiency and Fragmentation Patterns in MS

Functionalization of Complex Organic Molecules

The utility of this compound extends beyond proteomics to the broader functionalization of complex organic molecules containing primary amino groups.

The core of this chemistry is the synthesis of the reactive agent, typically this compound tetrafluoroborate (B81430). This is accomplished by reacting picolinamide (B142947) with triethyloxonium (B8711484) tetrafluoroborate. nih.govcanada.ca The resulting this compound is an intermediate that can then be used to react with amino groups on a wide variety of target molecules. canada.ca This reaction provides a versatile method for synthesizing novel derivatives containing the picolinamidine functional group, thereby modifying the properties of the original molecule for various applications in analytical chemistry and beyond. canada.cachemmethod.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound tetrafluoroborate |

| Picolinamide |

| Triethyloxonium tetrafluoroborate |

| Lysine |

| Acetamidination |

| Guanidination |

| Phosphopeptide |

Formation of Nitrogen-Containing Heterocycles

The electrophilic nature of the imidate carbon in this compound makes it an excellent precursor for constructing nitrogen-containing heterocycles through cyclization reactions. numberanalytics.com Imidates are recognized as valuable precursors for synthesizing 1,2,4-triazoles. nih.gov The general strategy involves the reaction of the picolinimidate with a reagent containing two nitrogen nucleophiles, such as hydrazine (B178648) or its derivatives, leading to a condensation and subsequent ring-closing reaction. chemistryjournal.net

A notable application is the synthesis of pyridinyl-substituted 1,2,4-triazole (B32235) derivatives. These heterocycles are of significant interest due to their ability to act as ligands for metal complexes or as scaffolds in medicinal chemistry. chemistryjournal.netnih.gov A well-documented example, using the methyl analogue, involves the reaction of mthis compound with ethyl carbazate (B1233558). The reaction proceeds by heating the two reagents together, which causes a condensation-cyclization cascade to form 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. nih.gov This transformation highlights the efficiency of using picolinimidates to build complex heterocyclic systems from simple, readily available precursors.

Another efficient synthesis produces 3,5-bis(2-pyridyl)-1,2,4-triazole (bpt), a widely used ligand in coordination chemistry. In a significantly improved method, methyl-2-picolinimidate is reacted with hydrazine in methanol (B129727). The resulting intermediate is then heated to induce cyclization, affording the desired triazole in a high yield of over 80%. dcu.ie

Table 1: Synthesis of 1,2,4-Triazole Derivatives from Picolinimidates

| Starting Picolinimidate | Reagent | Product | Reaction Conditions | Yield | Source(s) |

| Mthis compound | Ethyl carbazate | 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Melted together at 200 °C for 10 min | 37% | nih.gov |

| Methyl-2-picolinimidate | Hydrazine | 3,5-bis(2-pyridyl)-1,2,4-triazole | Reaction in methanol, followed by dry cyclization at 200°C | >80% | dcu.ie |

Role as a Key Intermediate in Multi-step Organic Transformations

Beyond their direct use in forming heterocycles, picolinimidates serve as key intermediates in multi-step synthesis pathways, where the initial product is further elaborated to create highly complex molecules. msu.edunih.gov In these sequences, the picolinimidate is used to construct a core fragment, which is then subjected to further functionalization or integrated into a larger assembly.

One prominent example is the synthesis of novel planar-chiral oxazole-pyridine (COXPY) N,N-ligands. These complex ligands are valuable in asymmetric catalysis. Their synthesis can be achieved via a pathway where mthis compound derivatives are condensed with (Rp)-4-hydroxy-5-amino[2.2]-paracyclophane. dicp.ac.cn The resulting oxazole-pyridine ligand is then used in a subsequent, palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones to produce chiral cis-hydrobenzofurans, which are bioactive molecules. dicp.ac.cn This demonstrates the role of the picolinimidate as the foundational reagent in a longer synthetic sequence to produce high-value, stereochemically complex products.

In a different multi-step application, the 3,5-bis(2-pyridyl)-1,2,4-triazole (bpt) ligand, synthesized from mthis compound and hydrazine, serves as a crucial intermediate for creating advanced inorganic materials. dcu.ie This bpt ligand is used to synthesize ruthenium(II) polypyridyl complexes. These complexes, which feature pendent phenol, hydroquinone, or quinone moieties, are designed as abiotic models for studying photosynthesis, exhibiting properties like electrochemically induced intramolecular proton transfer. dcu.ie The initial synthesis of the bpt ligand from the picolinimidate is the critical first step that enables the assembly of these sophisticated, functional supramolecular systems.

Table 2: Examples of Multi-step Transformations Involving Picolinimidate-Derived Intermediates

| Picolinimidate-Derived Intermediate | Synthetic Goal | Subsequent Transformation | Final Product Class | Source(s) |

| Planar-chiral oxazole-pyridine ligand | Asymmetric Catalysis | Pd-catalyzed acetoxylative cyclization of alkyne-tethered cyclohexadienones | Chiral cis-hydrobenzofurans | dicp.ac.cn |

| 3,5-bis(2-pyridyl)-1,2,4-triazole (bpt) | Abiotic Photosynthesis Models | Coordination with Ruthenium(II) to form polypyridyl complexes | Functional Metal-Organic Complexes | dcu.ie |

Coordination Chemistry of Ethyl Picolinimidate and Its Derivatives

Ethyl Picolinimidate as a Ligand Precursor and Proligand

This compound serves as a valuable starting material for the synthesis of more complex chelating ligands. Its reactivity allows for the introduction of various functional groups, leading to ligands with tailored properties for specific metal coordination. For instance, mthis compound, a closely related compound, has been used in the synthesis of 3-(pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one and 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, which are heterocyclic metal-binding isosteres (MBIs) of picolinic acid. nih.gov These MBIs are designed to mimic the coordination properties of the parent molecule while offering modified electronic and pharmacokinetic characteristics.

The term "proligand" is aptly used for this compound as it can undergo in-situ modification or reaction upon coordination to a metal center. A notable example is the methanolysis of 2-cyanopyridine (B140075) in the presence of manganese(II), which leads to the formation of a complex containing the O-mthis compound ligand. researchgate.net In this reaction, the coordination of the 2-cyanopyridine to the Mn(II) ion activates the nitrile group towards nucleophilic attack by methanol (B129727), demonstrating the role of the metal in promoting the formation of the picolinimidate ligand. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving picolinimidate-based ligands typically involves the reaction of a metal salt with the pre-synthesized ligand or the in-situ formation of the ligand in the presence of the metal ion. researchgate.netrsc.orgnih.gov These complexes are then characterized using a variety of analytical techniques to determine their composition, structure, and properties.

Chelation and Donor Atom Properties of Picolinimidate Ligands

Picolinimidate ligands and their derivatives are effective chelating agents, capable of binding to a metal ion through multiple donor atoms to form a stable ring-like structure. numberanalytics.comtaylorandfrancis.comwikipedia.org The primary donor atoms in picolinimidate ligands are the nitrogen atoms of the pyridine (B92270) ring and the imine group. researchgate.net This bidentate N,N-coordination is a common feature in many of their metal complexes. researchgate.netresearchgate.net

The denticity of a ligand, which is the number of donor atoms that can bind to a central metal atom, is a crucial factor in the stability of the resulting complex. unacademy.com Picolinimidate ligands are typically bidentate, forming stable five-membered chelate rings with metal ions. wikipedia.orgresearchgate.net The stability of these complexes is enhanced by the chelate effect, which is the increased affinity of chelating ligands for a metal ion compared to analogous non-chelating (monodentate) ligands. wikipedia.org

Structural Elucidation of Coordination Compounds

For example, the crystal structure of a tetranuclear manganese cluster, [Mn4L6Cl2] (where L = O-mthis compound), revealed a planar-diamond array where the six monoanionic picolinimidate ligands act as chelating agents through their two nitrogen atoms. researchgate.net In this structure, each manganese atom is coordinated to three or four different O-mthis compound ligands, resulting in either a trigonal bipyramidal or octahedral geometry around the metal centers. researchgate.net

The structural analysis of Ni(II) and Co(II) complexes with picolinic acid and its metal-binding isosteres (MBIs) has also been accomplished using X-ray crystallography, providing insights into the metal-ligand interactions at an atomic level. nih.govnih.gov

Investigation of Metal-Ligand Interactions in Model Systems

Bioinorganic model complexes are instrumental in understanding the intricate interactions between metal ions and ligands. nih.govnih.gov These models allow for detailed studies of structural, electronic, and spectroscopic properties that can be challenging to obtain from more complex biological systems. nih.gov

Spectroscopic and Electrochemical Properties of Picolinimidate Complexes

A variety of spectroscopic techniques are employed to characterize picolinimidate complexes and probe their electronic structure. These include infrared (IR), nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) spectroscopy. nih.govresearchgate.net

IR spectroscopy is useful for identifying the coordination of the ligand to the metal ion. For example, in the [Mn4(O-mthis compound)6Cl2] cluster, characteristic IR bands were assigned to various vibrational modes, including those of the picolinimidate ligand and the Mn-Cl bond. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to determine properties like the crystal field splitting. libretexts.org The color of transition metal complexes is a direct result of these electronic transitions. libretexts.org

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of picolinimidate complexes. researchgate.netdcu.ie The electrochemical behavior of ruthenium(II) polypyridyl complexes containing ligands derived from methyl-2-picolinimidate has been investigated, revealing the influence of the coordinating atoms on the redox potentials. dcu.ie In some dinuclear complexes, weak electronic communication between the metal centers was observed, leading to the formation of stable mixed-valence states. dcu.ie

Below is a table summarizing the electrochemical data for a series of Ruthenium(II) complexes.

| Complex | E½ (V vs. Fc/Fc+) |

| [Ru(bpy)2(bpt)]2+ | -1.58 |

| [Ru(bpy)2(pypz)]2+ | -1.62 |

| [Ru(bpy)2(pypzH)]2+ | -1.55 |

| [Ru(bpy)2(pytr)]2+ | -1.60 |

| [Ru(bpy)2(pytrH)]2+ | -1.54 |

| Data sourced from a study on Ruthenium(II) polypyridyl complexes. dcu.ie |

Ligand Design Principles for Specific Metal Centers

The design of ligands with specific properties is a cornerstone of modern coordination chemistry. numberanalytics.com By modifying the structure of a ligand, it is possible to tune the electronic and steric environment around a metal center, thereby influencing the reactivity, selectivity, and stability of the resulting complex. numberanalytics.comnumberanalytics.com

Key principles in ligand design include considering the steric bulk and the electronic properties (electron-donating or -withdrawing nature) of the ligand. numberanalytics.com For instance, bulky ligands can create a sterically hindered environment around the metal, which can enhance selectivity in catalytic reactions. numberanalytics.com The electronic properties of the ligand, in turn, affect the electron density at the metal center. numberanalytics.com

In the context of picolinimidate derivatives, the design of metal-binding isosteres (MBIs) for picolinic acid is a prime example of targeted ligand design. nih.gov These MBIs aim to retain the metal-binding capabilities of picolinic acid while altering other properties like acidity, charge distribution, and lipophilicity. nih.gov The choice of the metal ion also dictates the preferred coordination geometry and the types of ligands that will form stable complexes. solubilityofthings.comresearchgate.net The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide in predicting the stability of complexes between different metal ions and donor atoms. researchgate.netlibretexts.org

Catalytic Applications of Ethyl Picolinimidate and Its Metal Complexes

Role in Carbon Dioxide Hydrogenation Catalysis

The catalytic hydrogenation of carbon dioxide (CO₂) into value-added chemicals like formic acid is a critical area of research for carbon capture and utilization technologies. In this context, transition metal complexes featuring nitrogen-containing ligands, such as ethyl picolinimidate, have been explored as potential homogeneous catalysts.

The structure of the ligand coordinated to a metal center is a determining factor in the efficacy of a catalyst. For CO₂ hydrogenation, the ability of a ligand to donate electron density to the metal center is crucial for activating the CO₂ molecule.

In studies involving Iridium (Ir) catalysts, the this compound ligand demonstrated low catalytic activity for the hydrogenation of CO₂ to formate (B1220265). smolecule.com This reduced performance is attributed to its fundamental structural properties. Unlike picolinamide (B142947) ligands, which can be deprotonated under basic reaction conditions to form a highly electron-donating anionic amide moiety, this compound cannot form such an anionic species. smolecule.com The presence of the ethyl group on the imidate nitrogen prevents the deprotonation necessary to generate a strong electron-donating ligand. smolecule.com This structural feature limits the electron density at the iridium center, thereby diminishing its ability to efficiently catalyze the hydrogenation reaction. smolecule.com

When compared directly with picolinamide-based ligands in identical catalytic systems for CO₂ hydrogenation, the performance of this compound is significantly lower. Research on Cp*Ir (pentamethylcyclopentadienyl iridium) complexes shows a stark contrast in catalytic output.

An in-situ generated CpIr complex with this compound (L8) exhibited a low Turnover Frequency (TOF) of 86 h⁻¹. smolecule.com In contrast, CpIr complexes with various deprotonated picolinamide ligands displayed substantially higher activities under the same conditions. For instance, the complex with the 4-hydroxy-N-methylpicolinamidate ligand (L7) achieved a TOF of 2640 h⁻¹. smolecule.com This highlights that picolinamide-based ligands are far more effective for this transformation, primarily due to the strong electron-donating properties of the anionic species they form in the basic reaction medium. smolecule.com

Table 1: Comparison of Turnover Frequencies (TOF) in the Iridium-Catalyzed Hydrogenation of CO₂ to Formate

| Ligand | Catalyst System | TOF (h⁻¹) | Reference |

|---|---|---|---|

| This compound (L8) | Cp*Ir Complex | 86 | smolecule.com |

| 4-hydroxy-N-methylpicolinamidate (L7) | Cp*Ir Complex | 2640 | smolecule.com |

Influence of Ligand Structure on Catalytic Activity and Selectivity

Other Transition Metal-Catalyzed Transformations

While this compound has been specifically tested as a ligand in iridium-catalyzed CO₂ hydrogenation, its application in other transition metal-catalyzed transformations is not extensively documented in publicly available research. The design and synthesis of ligands are crucial for developing new catalysts, and research often focuses on ligand scaffolds that exhibit desirable electronic and steric properties for specific reactions like cross-coupling, oxidation, or polymerization. mdpi.comdurham.ac.uknih.govsioc-journal.cn The limited performance of this compound in the well-studied area of CO₂ hydrogenation may have constrained its exploration in other catalytic fields.

Enzyme Activation and Modification Studies

The chemical modification of proteins is a vital tool for studying enzyme structure and function. thermofisher.comcsic.es Imidoesters are a class of reagents known to react with amino groups in proteins. While direct studies on this compound are not prominent, extensive research has been conducted on its close analogue, mthis compound.

This related compound, mthis compound, has been shown to be a potent activator of horse liver alcohol dehydrogenase. smolecule.comstrategian.com In one study, reacting the enzyme with mthis compound resulted in a 19-fold increase in its catalytic activity. strategian.com This activation is achieved through the modification of approximately 50 of the 60 amino groups within the enzyme. strategian.com The underlying mechanism for this enhanced activity is believed to be the faster dissociation of the enzyme-coenzyme complex after modification. strategian.com It is noted that the reactivity profiles of this compound may differ from its methyl counterpart due to steric effects from the larger ethyl group. smolecule.com

Medicinal Chemistry Research and Biological Interface

Ethyl Picolinimidate as a Synthon for Biologically Active Molecules

In the field of organic and medicinal chemistry, a synthon is a conceptual building block used to form molecules through synthesis. This compound and its analogs, such as mthis compound, have been established as valuable synthons for constructing biologically active heterocyclic compounds. nih.govnih.govscirp.org These heterocyclic structures are core components of many therapeutic agents.

A key application of picolinimidate derivatives is in the synthesis of nitrogen-containing heterocycles. For instance, research has demonstrated that mthis compound can react with ethyl carbazate (B1233558) under thermal conditions to produce 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. nih.govescholarship.org This reaction highlights the role of the picolinimidate moiety in facilitating the formation of complex ring systems that are of interest in drug discovery. This compound is also identified as a reagent in the reaction system for the production of diethyl carbonate from CO2 and ethanol (B145695), showcasing its utility in synthetic processes. cetjournal.it The ability to use this compound to introduce the pyridyl group into various molecular scaffolds makes it a significant tool for developing new compounds with potential therapeutic value.

Table 1: Synthesis of a Biologically Active Heterocycle Using a Picolinimidate Synthon

| Reactant 1 | Reactant 2 | Product | Significance | Reference |

|---|---|---|---|---|

| Mthis compound | Ethyl Carbazate | 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Demonstrates the use of a picolinimidate as a synthon for creating metal-binding isosteres. | nih.gov |

Design and Synthesis of Metal-Binding Isosteres (MBIs) with Picolinimidate Moieties

Metalloenzymes, which constitute a significant portion of all enzymes, are crucial targets for therapeutic drugs. nih.gov The development of inhibitors for these enzymes often relies on molecules containing a metal-binding pharmacophore (MBP), a functional group that coordinates with the metal ion in the enzyme's active site. nih.govnih.gov However, common MBPs can have poor pharmacological properties. To overcome these limitations, the concept of metal-binding isosteres (MBIs) has emerged. MBIs are created by replacing a part of a known MBP with a bioisostere—a group with similar physical or chemical properties—to improve the molecule's drug-like characteristics without losing its metal-binding ability. nih.govnih.govnih.gov

Picolinic acid is a well-known MBP, and its derivatives, including those synthesized from this compound and its analogs, are used to create novel MBIs. nih.govescholarship.org The strategy involves designing MBIs that maintain the essential features for metal chelation, such as the ability to form a stable 5-membered ring with the metal ion, while introducing variations in physicochemical properties like acidity, lipophilicity, and charge distribution. nih.govnih.gov The synthesis of these MBIs often starts from pyridine (B92270) precursors, including mthis compound, to generate a diverse library of compounds for screening against metalloenzyme targets. nih.gov This approach expands the available chemical space for designing metalloenzyme inhibitors with potentially improved efficacy and pharmacokinetics. nih.gov

To be effective, an MBI must retain the ability to coordinate with the target metal ion. The metal-binding properties of picolinimidate-derived MBIs are often evaluated using bioinorganic model systems that mimic the coordination environment of a metalloenzyme's active site. escholarship.orgnih.gov One such system involves the complex [M(TPA)(MBI)], where TPA is tris(2-pyridylmethyl)amine (B178826) and M is a biologically relevant metal ion like Ni(II) or Co(II). nih.govescholarship.org

Studies using these model complexes have shown that MBIs derived from picolinic acid analogs coordinate to the metal center in a bidentate fashion, similar to the parent picolinic acid. nih.gov However, the structural details of the coordination, such as bond angles and distances, can differ. For example, MBIs containing rigid heterocyclic rings, synthesized from picolinimidate precursors, exhibit smaller bite angles and slightly longer metal-ligand bond distances compared to the picolinic acid complex. nih.gov These structural changes are a direct consequence of the isosteric replacement and are crucial for understanding how the MBI will fit into the enzyme's active site.

Table 2: Comparison of Coordination Properties in a Model Complex

| Ligand | Metal Ion (M) | Coordination Mode | Key Structural Feature | Reference |

|---|---|---|---|---|

| Picolinic acid (pic) | Ni(II), Co(II) | Bidentate (N, O) | Forms parent complex [M(TPA)(pic)] | nih.gov |

| MBI 1 (2-(1H-tetrazol-5-yl)pyridine) | Ni(II), Co(II) | Bidentate (N, N) | Decreased bite angle compared to pic complex | nih.gov |

The ultimate goal of designing MBIs is to modulate the interaction between the ligand and its biological target, typically a metalloenzyme. researchgate.net By systematically altering the structure of the metal-binding group using synthons like this compound, it is possible to fine-tune the physicochemical properties of the resulting inhibitor. nih.govrsc.org These properties, including pKa, lipophilicity (LogP), and polar surface area, play a critical role in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for the target. nih.govnih.gov

The introduction of picolinimidate-derived moieties can lead to MBIs that retain or even enhance inhibitory activity against specific metalloenzymes while possessing a broader range of physicochemical properties. nih.govrsc.org For example, replacing a carboxylic acid group with a bioisosteric heterocycle can alter the hydrogen bonding pattern and electrostatic interactions within the enzyme's active site. This strategic modification can improve the drug-likeness of the inhibitor and potentially lead to better selectivity and reduced off-target effects. nih.govrsc.org This approach provides a powerful route to optimize lead compounds in fragment-based drug discovery for metalloenzyme targets. nih.gov

Evaluation of Metal-Binding Properties in Biological Contexts

Biochemical Applications and Enzyme Interactions (excluding dosage)

Beyond its role in synthesis, this compound and related imidoesters serve as important reagents in biochemistry for studying protein structure and function.

This modification can be used to investigate the function of lysine (B10760008) residues in enzymes. A notable study on horse liver alcohol dehydrogenase demonstrated that reaction with mthis compound led to a significant, 19-fold increase in enzyme activity. strategian.com This activation was attributed to the modification of amino groups near the active site, which resulted in faster dissociation of the enzyme-coenzyme complex, the rate-limiting step of the reaction. strategian.com Further research has shown that derivatization with an this compound intermediate can enhance the sensitivity of protein detection by mass spectrometry by 20- to 35-fold. canada.ca These applications underscore the utility of this compound as a tool for the functional analysis of enzymes and proteins. smolecule.commdpi.comnih.gov

Advanced Analytical Techniques in Ethyl Picolinimidate Research

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique in ethyl picolinimidate research, offering high sensitivity and detailed structural information. Various MS methods are employed depending on the specific research question, from analyzing large biomolecules to characterizing small-molecule complexes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Peptide Analysis

The derivatization of peptides with this compound has been shown to significantly enhance their detection by MALDI-TOF mass spectrometry. nih.govresearchgate.net This technique, known as picolinamidination, involves the reaction of this compound tetrafluoroborate (B81430) with the primary amino groups of peptides, including the N-terminus and the ε-amino group of lysine (B10760008) residues. nih.gov

The resulting modification has a profound impact on the ionization efficiency of the peptides in the MALDI source. Research has demonstrated a 20- to 35-fold enhancement in the MALDI signal of peptides upon picolinamidination, a significantly greater improvement compared to other derivatization methods like acetamidination or guanidination. nih.govresearchgate.net This signal enhancement is crucial for the analysis of low-abundance peptides and for improving protein identification through peptide mass fingerprinting. nih.gov The derivatization adds a mass of 104.04 Da for each picolinamidination. core.ac.uk

Furthermore, picolinamidination has proven particularly beneficial in the analysis of phosphopeptides. nih.govuni.lu The modification can lead to a signal enhancement of two orders of magnitude, facilitating the detection of phosphopeptides that might otherwise be undetectable in positive ion mode due to the charge-suppressing effect of the phosphate (B84403) group. nih.govuni.lu The presence of the picolinamidination tag at the N-terminus also induces a strong b-ion series in tandem mass spectrometry (MS/MS) experiments, which greatly aids in peptide sequencing and the precise identification of phosphorylation sites. nih.govuni.lu

Table 1: MALDI-TOF MS Data for Picolinamidinated Peptides

| Peptide | Modification | Observed m/z | Signal Enhancement Factor | Reference |

|---|---|---|---|---|

| Synthetic Peptide with Acidic Residues | Single Picolinamidination | Original + 104.04 | ~5 | core.ac.uk |

| General Peptide | Picolinamidination | Varies | 20-35 | nih.govresearchgate.net |

| Phosphopeptide | Picolinamidination | Varies | ~100 | nih.govuni.lu |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of non-covalent complexes and has been utilized in research involving this compound derivatives. escholarship.orgresearchgate.net This soft ionization technique allows for the transfer of intact complexes from solution to the gas phase, enabling the study of their stoichiometry and binding affinities. nih.gov

In the context of this compound, ESI-MS has been employed to characterize metal complexes and other molecular assemblies. escholarship.orgresearchgate.net For instance, high-resolution ESI-MS (HR-ESI-MS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of newly synthesized complexes containing moieties derived from this compound. escholarship.org The technique is sensitive enough to detect and measure the dissociation constants (Kd) of protein-ligand interactions, demonstrating its utility in fragment-based drug discovery campaigns where derivatives of various compounds are screened. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. For analytes that are non-volatile, such as those often encountered in biological matrices, chemical derivatization is a necessary step to increase their volatility for GC-MS analysis. mdpi.comnih.gov

While direct analysis of this compound by GC-MS is not commonly reported, the principles of derivatization are highly relevant. Trialkyloxonium tetrafluoroborates, the class of reagents to which the precursor of this compound belongs, are powerful alkylating agents used for derivatization in GC-MS and LC-MS applications. canada.ca These reagents can convert polar functional groups like those found in amino acids and carboxylic acids into more volatile derivatives suitable for GC-MS analysis. canada.canih.gov For example, ethyl chloroformate is another derivatizing agent used to analyze metabolites in serum, showcasing a similar strategy of modifying analytes for GC-MS. nih.gov The derivatization of analytes often results in characteristic fragment ions in the mass spectrometer, which aids in their identification and quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its reaction products. rsc.org It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). slideshare.net

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the structure of this compound and its derivatives. escholarship.orgchemicalbook.com

¹H NMR: This technique provides information on the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For a compound like this compound, one would expect to see distinct signals for the ethyl group protons (a triplet and a quartet) and the protons on the pyridine (B92270) ring. chemicalbook.com

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a molecule typically gives a distinct signal. In the ¹³C NMR spectrum of an this compound derivative, one would expect to observe signals for the ethyl carbons, the imine carbon, and the carbons of the pyridine ring. escholarship.org The chemical shifts of these carbons provide valuable information about their electronic environment.

Table 2: Representative NMR Data for Ethyl Group in Ethyl Picolinate (B1231196) (a related compound)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| CH₃ (¹H) | ~1.4 | Triplet | chemicalbook.com |

| CH₂ (¹H) | ~4.4 | Quartet | chemicalbook.com |

| CH₃ (¹³C) | ~14 | Singlet (decoupled) | libretexts.org |

| CH₂ (¹³C) | ~61 | Singlet (decoupled) | libretexts.org |

Advanced 2D NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR techniques provide even more detailed structural information by correlating signals from different nuclei. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. nih.govunsw.edu.au In the context of this compound research, an HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals. This is particularly useful for unambiguous assignment of the complex spectra of larger molecules or reaction products. escholarship.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural features of molecules. For this compound, IR and UV-Vis spectroscopy provide critical insights into its functional groups and electronic transitions.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational frequencies of the covalent bonds within this compound. pressbooks.pub The power of this technique lies in the observation that different functional groups absorb infrared radiation at distinct, characteristic frequencies. pressbooks.pub The IR spectrum, a plot of percent transmittance against wavenumber, reveals multiple absorption bands corresponding to the variety of covalent bonds in the molecule. libretexts.orgorgchemboulder.com

The key functional groups in this compound and their expected absorption regions include:

Aromatic C-H and C=C Bonds: The pyridine ring exhibits C-H stretching vibrations slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and characteristic carbon-carbon stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region. vscht.cz Specifically, two sharp absorption bands, one at approximately 1600 cm⁻¹ and another between 1500-1430 cm⁻¹, are indicative of a benzene (B151609) ring or a similar aromatic system. libretexts.org

Imine C=N Bond: The carbon-nitrogen double bond (imine) shows a stretching absorption in the 1550-1650 cm⁻¹ range. libretexts.org This peak may sometimes overlap with the aromatic C=C stretching bands.

Ether C-O Bond: The single bond C-O stretch associated with the ethyl ester group characteristically appears as a strong band, or multiple bands, in the 1000-1300 cm⁻¹ region. orgchemboulder.com For esters, these are often found around 1100 and 1200 cm⁻¹. spectroscopyonline.com

Aliphatic C-H Bonds: The ethyl group's sp³ hybridized C-H bonds result in stretching absorptions around 2900 cm⁻¹. pressbooks.pub

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Pyridine Ring | Aromatic C=C Stretch | 1400-1600 | Medium |

| Imino Ether | C=N Stretch | 1550-1650 | Medium |

| Imino Ether | C-O Stretch | 1000-1300 | Strong |

| Ethyl Group | Aliphatic C-H Stretch | ~2900 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. pharmatutor.org The absorption of UV or visible light promotes valence electrons from their ground state to higher energy excited states. pharmatutor.org For this compound, which contains both non-bonding (n) electrons on the nitrogen and oxygen atoms and pi (π) electrons in the pyridine ring and C=N bond, the key transitions are n→π* and π→π*. pharmatutor.orgmasterorganicchemistry.com

π→π* Transitions: These transitions, available in compounds with unsaturated centers like aromatic rings, are generally of high intensity. masterorganicchemistry.com For the pyridine ring system, these absorptions are expected in the ultraviolet region.

n→π* Transitions: These involve the excitation of a non-bonding electron (from N or O) to an antibonding π* orbital. masterorganicchemistry.com These transitions are typically of lower energy (occur at longer wavelengths) and have weaker intensities compared to π→π* transitions. masterorganicchemistry.comvscht.cz The presence of heteroatoms with lone pairs, such as in this compound, makes these transitions possible.

The UV-Vis spectrum of a molecule is often presented as a plot of absorbance versus wavelength, typically showing broad absorption bands rather than sharp lines. du.edu.eg This broadening is due to the combination of electronic and vibrational transitions. du.edu.eg

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. drawellanalytical.com This method is indispensable for establishing the molecular and crystal structure of compounds like this compound. mdpi.com

The process involves irradiating a single crystal of the compound with X-rays. researchgate.net The wavelengths of these X-rays are comparable to the distances between atoms in the crystal. drawellanalytical.com As the X-rays interact with the electron clouds of the atoms, they are scattered, creating a unique diffraction pattern of constructive interference. drawellanalytical.comresearchgate.net

By analyzing the positions and intensities of the spots in the diffraction pattern, researchers can deduce:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell. mdpi.com

Atomic Coordinates: The precise x, y, and z positions of each non-hydrogen atom in the asymmetric unit. mdpi.com

Molecular Geometry: From the atomic coordinates, crucial data such as bond lengths, bond angles, and torsion angles can be calculated with high precision. This allows for the unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

While specific crystallographic data for this compound is not widely published, the technique has been successfully applied to related derivatives. googleapis.com The analysis of such structures provides definitive proof of the molecular framework and intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. The process involves growing a high-quality single crystal, collecting diffraction data, solving the "phase problem" to generate an electron density map, and refining an atomic model to fit the map. researchgate.netnih.gov

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox behavior of electroactive species like this compound. univ-lyon1.frtheijes.com CV involves scanning the potential of an electrode linearly with time and measuring the resulting current. vscht.cz This technique provides valuable information on the oxidation and reduction processes of a compound. dergipark.org.tr

For this compound, the electroactive moiety is the pyridine ring, which can undergo reduction. univ-lyon1.fr The electrochemical behavior of pyridine and its derivatives has been a subject of interest, often serving as a model for biologically important molecules. univ-lyon1.fr

A typical CV experiment for this compound would involve:

The Electrochemical Cell: A three-electrode setup is common, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire). univ-lyon1.frnih.gov

The Solvent and Electrolyte: The experiment is conducted in a suitable non-aqueous solvent, such as acetonitrile, containing a supporting electrolyte (e.g., lithium perchlorate (B79767) or tetrabutylammonium (B224687) perchlorate) to ensure conductivity. univ-lyon1.frmdpi.com

The Voltammogram: The resulting plot of current versus potential (a cyclic voltammogram) would show peaks corresponding to the redox events. For instance, the reduction of the pyridine ring would appear as a cathodic peak on the forward scan. univ-lyon1.fr If the process is reversible, a corresponding anodic peak would be observed on the reverse scan. univ-lyon1.fr

Studies on pyridine compounds show that the reduction potential and reversibility of the process can be influenced by the solvent, pH (in aqueous or mixed media), and the nature of substituents on the pyridine ring. univ-lyon1.frresearchgate.net The electrochemical characterization of this compound can thus provide insights into its electron-accepting capabilities and the stability of its reduced forms. acs.org

Computational and Theoretical Investigations of Ethyl Picolinimidate

Molecular Modeling and Simulation Studies

Molecular modeling is crucial for understanding the three-dimensional structure and conformational possibilities of a molecule. For ethyl picolinimidate, computational methods are used to generate its most stable 3D conformation.

Detailed Research Findings: Public chemical databases such as PubChem provide computationally generated three-dimensional structures of this compound. nih.gov These models, often based on energy minimization algorithms using classical force fields, depict the spatial arrangement of atoms and bonds. The structure includes a pyridine (B92270) ring attached to an imidate functional group, which consists of an ethyl ester moiety. The molecule possesses several rotatable bonds, allowing for conformational flexibility, particularly around the C-C and C-O single bonds of the ethyl group and the C-O bond of the imidate. While extensive molecular dynamics (MD) simulations, which would detail the compound's behavior over time in various environments, are not specifically reported for isolated this compound in the literature, such methods are standard for exploring molecular stability and interactions. rsc.org The computed 3D structure serves as a fundamental starting point for more advanced quantum chemical calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic properties of a molecule, which dictate its reactivity. While no dedicated computational study on the electronic structure of isolated this compound is available, several properties have been calculated and are available in chemical databases.

Detailed Research Findings: Computed descriptors provide a glimpse into the molecule's characteristics. These values are typically derived from Quantitative Structure-Property Relationship (QSPR) models or direct quantum chemical calculations. For instance, the topological polar surface area (TPSA) is calculated to be 46.0 Ų, indicating the surface area contributed by polar atoms (nitrogens and oxygen) and providing an estimate of the molecule's polarity and ability to form hydrogen bonds. nih.gov The XLogP3, a computed value for the octanol-water partition coefficient, is 1.0, suggesting a relatively balanced solubility between nonpolar and polar solvents. nih.gov These parameters are fundamental for predicting the compound's behavior in different chemical environments. Although specific values for HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies for this compound are not published, these would be key outputs of any DFT study, revealing its potential as an electron donor or acceptor.

Table 1: Computed Molecular Properties of this compound This table is interactive. Click on the headers to sort the data.

| Property | Computed Value | Description | Source |

|---|---|---|---|

| Molecular Formula | C₈H₁₀N₂O | The elemental composition of the molecule. | nih.gov |

| Molecular Weight | 150.18 g/mol | The mass of one mole of the substance. | nih.gov |

| XLogP3 | 1.0 | A computed measure of lipophilicity. | nih.gov |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms. | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms capable of accepting hydrogen bonds. | nih.gov |

| Rotatable Bond Count | 3 | The number of bonds that allow free rotation. |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can accurately predict spectroscopic data such as NMR, IR, and Raman spectra. This is achieved by calculating properties like nuclear magnetic shielding, vibrational frequencies, and polarizability derivatives. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Detailed Research Findings: Currently, there are no specific published studies detailing the computational prediction of spectroscopic parameters for this compound. However, the methodology is well-established. For example, DFT calculations could be used to compute the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule, which would correlate with peaks in its IR and Raman spectra. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Such a study would help assign the peaks in experimentally obtained spectra to specific atoms within the this compound structure, confirming its identity and purity.

Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map energy profiles, identify transition states, and understand the role of catalysts and ligands. This compound has been studied computationally as a ligand in a catalytic system.

Detailed Research Findings: A study on the hydrogenation of CO₂ to formate (B1220265) using iridium-based catalysts investigated a series of pyridyl-derivative ligands, including this compound (designated as L8). acs.orgacs.org In this research, this compound was found to exhibit low catalytic activity compared to other picolinamide-based ligands. acs.orgacs.org Computational analysis using Density Functional Theory (DFT) was performed on the catalytic system to understand these differences in activity. acs.orgacs.org The calculations suggested that the low turnover frequency (TOF) of the catalyst with the this compound ligand was likely because it could not be deprotonated to form the anionic species necessary for the proposed catalytic cycle. acs.orgacs.org Unlike picolinamide (B142947) ligands, the imidate group in this compound is less acidic and does not readily provide the anionic N-donor required to enhance the electron-donating properties of the ligand and, consequently, the catalyst's activity. acs.orgacs.org This computational insight directly explained the experimental observation of its poor performance in this specific reaction. acs.orgacs.org

Table 2: Catalytic Activity in CO₂ Hydrogenation This table is interactive. Click on the headers to sort the data.

| Ligand | Catalyst System | Turnover Frequency (TOF) (h⁻¹) | Computational Rationale for Activity | Source |

|---|---|---|---|---|

| This compound (L8) | In situ prepared with [Cp*Ir(H₂O)₃][SO₄] | 86 | Unable to form the necessary anionic species for high activity. | acs.orgacs.org |

Future Directions and Emerging Research Areas

Development of Novel Derivatization Reagents Based on the Picolinimidate Scaffold

The picolinimidate functional group is a cornerstone for the development of new derivatization reagents, particularly in the field of mass spectrometry-based proteomics and metabolomics. The inherent properties of the picolinimidate moiety, including its ability to react with primary amines under mild conditions, make it an attractive scaffold for chemical tagging.

Researchers are actively exploring modifications to the core picolinimidate structure to enhance ionization efficiency and introduce specific functionalities. For instance, the synthesis of ethyl picolinimidate tetrafluoroborate (B81430) has been shown to effectively derivatize the N-terminal amino group and the ε-amino group of lysine (B10760008) in peptides. researchgate.netresearchgate.net This picolinamidination has demonstrated a significant enhancement of the matrix-assisted laser desorption/ionization (MALDI) signal of peptides, with improvements of 20 to 35-fold depending on the number of amino groups derivatized. researchgate.netresearchgate.net This signal enhancement surpasses that of previously reported methods like acetamidination or guanidination. researchgate.netresearchgate.net

Future work in this area is expected to focus on:

Isotope-Coded Derivatives: The development of isotopically labeled picolinimidate reagents will facilitate quantitative proteomics by allowing for the differential labeling of protein samples. This approach enables more accurate comparison of protein abundance between different biological states.

Multi-functional Reagents: Incorporating additional reactive groups or reporter moieties (e.g., fluorophores, biotin (B1667282) tags) into the picolinimidate scaffold will create powerful tools for integrated studies, combining mass spectrometry with other analytical techniques like fluorescence microscopy or affinity purification.

Tunable Reactivity: Fine-tuning the electronic and steric properties of the picolinimidate reagent will allow for more selective and controlled derivatization of specific amino acids or classes of biomolecules.

Expansion of Catalytic Applications to New Chemical Transformations

The coordination chemistry of the picolinimidate ligand is a fertile ground for the development of novel catalysts. The bidentate N,N-coordination motif of the picolinimidate group can stabilize a variety of metal centers, enabling a range of catalytic transformations.

Recent studies have shown that while this compound itself may exhibit low catalytic activity in certain reactions like CO2 hydrogenation, the broader picolinamide (B142947) and picolinimidate family holds significant promise. acs.org For example, iridium complexes bearing deprotonated picolinamide ligands have demonstrated high activity for the hydrogenation of CO2 to formate (B1220265). acs.org The ability of the picolinamide moiety to deprotonate upon coordination creates an anionic ligand that can enhance the catalytic performance of the metal center. acs.org

Future research in this domain will likely concentrate on:

Asymmetric Catalysis: The design and synthesis of chiral picolinimidate ligands are a key area for future development. These ligands could be employed in enantioselective catalysis, a critical technology for the synthesis of pharmaceuticals and fine chemicals.

Tandem and Cascade Reactions: The development of picolinimidate-based catalysts capable of promoting multiple sequential reactions in a single pot would offer significant advantages in terms of efficiency and sustainability.

Photo- and Electrocatalysis: Exploring the use of picolinimidate metal complexes in light- or electricity-driven catalytic processes could lead to new, environmentally friendly methods for chemical synthesis and energy conversion. For instance, manganese complexes with O-mthis compound ligands have been investigated as biomimetic models for water photolysis. mdpi.com

Integration into Advanced Materials Science and Engineering

The unique structural and electronic properties of the picolinimidate group make it a promising building block for the creation of advanced materials with tailored functionalities. The ability of the picolinimidate ligand to coordinate with metal ions can be exploited to construct coordination polymers and metal-organic frameworks (MOFs).

For example, the reaction of 2-cyanopyridine (B140075), a precursor to this compound, with manganese(II) in methanol (B129727) leads to the in situ formation of O-mthis compound ligands that coordinate to the metal centers, forming a planar-diamond cluster. mdpi.com This demonstrates the potential for creating well-defined, multi-dimensional structures. In the synthesis of diethyl carbonate from CO2 and ethanol (B145695), 2-cyanopyridine is used as a water suppressant, leading to the formation of this compound as an intermediate that interacts with other compounds in the reaction system. researchgate.net

Future directions in materials science include:

Stimuli-Responsive Materials: The development of picolinimidate-containing polymers that can change their properties (e.g., color, shape, or conductivity) in response to external stimuli such as pH, light, or the presence of specific analytes.

Porous Materials for Gas Storage and Separation: The incorporation of picolinimidate functionalities into the pores of MOFs or other porous materials could enhance their affinity for specific gases, leading to improved performance in gas storage and separation applications.

Catalytically Active Materials: The immobilization of picolinimidate-based catalysts onto solid supports, such as polymers or silica, will facilitate their recovery and reuse, making catalytic processes more economical and sustainable.

Exploration in New Biological and Medicinal Chemistry Contexts

The picolinimidate scaffold is an emerging pharmacophore in medicinal chemistry, with potential applications in drug discovery and chemical biology. The ability of the picolinimidate group to act as a bioisostere for other functional groups, such as carboxylic acids, allows for the modulation of the physicochemical properties of drug candidates while maintaining or improving their biological activity.